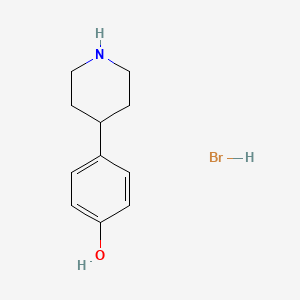

4-(Piperidin-4-yl)phenol hydrobromide

Description

BenchChem offers high-quality 4-(Piperidin-4-yl)phenol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)phenol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-ylphenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEWCHKPJQZHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Piperidin-4-yl)phenol hydrobromide chemical properties and IUPAC name

An In-depth Technical Guide to 4-(Piperidin-4-yl)phenol hydrobromide

Introduction: A Privileged Scaffold in Medicinal Chemistry

4-(Piperidin-4-yl)phenol hydrobromide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. It incorporates two key pharmacophoric motifs: a phenol ring and a piperidine ring. These structural components are recognized as "privileged scaffolds," a designation for molecular frameworks capable of binding to multiple biological targets.[1]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceutical agents and natural alkaloids.[1] Its presence often imparts favorable physicochemical properties, such as basicity, structural flexibility, and the potential for improved membrane permeability, which are critical for a compound's pharmacokinetic profile.[1] The phenol group, consisting of a hydroxyl (-OH) group attached to an aromatic ring, is a crucial feature for molecular recognition, acting as both a hydrogen bond donor and acceptor.[1] This allows for vital interactions with biological macromolecules like enzymes and receptors. The acidic nature of the phenolic proton (typically with a pKa around 10) also plays a significant role in its molecular interactions.[1]

The strategic combination of these two scaffolds in 4-(Piperidin-4-yl)phenol makes it a versatile chemical building block. Its bifunctional nature—a nucleophilic secondary amine and a reactive phenol ring—allows for a wide array of chemical modifications, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic protocol, applications, and essential safety information for researchers and drug development professionals.

Chemical Identity and Properties

The formal identification and physical characteristics of 4-(Piperidin-4-yl)phenol hydrobromide are critical for its proper use and documentation in a research setting.

IUPAC Name: 4-(piperidin-4-yl)phenol;hydrobromide

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1869912-48-0 | [2][3] |

| Molecular Formula | C₁₁H₁₆BrNO | [2] |

| Molecular Weight | 258.16 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Commercially available at ≥97% | [3] |

| SMILES | OC1=CC=C(C2CCNCC2)C=C1.[H]Br | [2] |

| InChI Key | BSEWCHKPJQZHID-UHFFFAOYSA-N | [3] |

| Storage Conditions | Inert atmosphere, room temperature | [2][3] |

| Solubility | Data not readily available; expected to be soluble in polar protic solvents like methanol and water, and DMSO. | |

| Melting Point | Data not readily available from surveyed sources. |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The overall strategy involves three main stages:

-

Preparation of Protected Precursors: Synthesis of an N-protected piperidine boronic ester and a protected 4-bromophenol. The use of protecting groups is essential to prevent unwanted side reactions with the acidic phenol proton and the nucleophilic piperidine nitrogen.

-

Suzuki Cross-Coupling: Palladium-catalyzed coupling of the two precursors to form the core 4-arylpiperidine structure.

-

Deprotection and Salt Formation: Removal of the protecting groups and subsequent treatment with hydrobromic acid to yield the final product.

Caption: Proposed synthetic workflow for 4-(Piperidin-4-yl)phenol hydrobromide.

Detailed Experimental Protocol

Stage 1: Preparation of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

-

Protection of Piperidone: To a solution of 4-piperidone hydrochloride monohydrate in dichloromethane (DCM), add triethylamine to neutralize the HCl salt. Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature for 12-18 hours. The Boc group protects the piperidine nitrogen from participating in the subsequent coupling reaction and increases solubility in organic solvents.

-

Formation of the Triflate: The resulting N-Boc-4-piperidone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol. The alcohol is then converted to its triflate ester using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as pyridine. The triflate is an excellent leaving group for the subsequent borylation reaction.

-

Miyaura Borylation: The N-Boc-4-piperidyl triflate is reacted with bis(pinacolato)diboron (B₂(pin)₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane. This reaction forms the desired piperidine boronic ester precursor.

Stage 2: Suzuki Cross-Coupling

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine N-Boc-4-(pinacolboryl)piperidine, 4-bromoanisole (using the methoxy-protected phenol for better stability), a palladium catalyst such as Pd(PPh₃)₄, and an aqueous solution of a base like sodium carbonate.

-

Reaction Execution: Add a solvent system, typically a mixture of toluene and ethanol. Heat the mixture to reflux (around 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stage 3: Deprotection and Salt Formation

-

Demethylation (if 4-bromoanisole was used): The methoxy group on the phenol can be cleaved using a strong Lewis acid like boron tribromide (BBr₃) in DCM at a low temperature.

-

Boc Deprotection: The N-Boc protecting group is readily removed under acidic conditions. Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until deprotection is complete.

-

Hydrobromide Salt Formation: After removal of the deprotection reagents, dissolve the resulting free base, 4-(Piperidin-4-yl)phenol, in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen bromide (e.g., 33 wt. % in acetic acid) dropwise with stirring. The hydrobromide salt will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, 4-(Piperidin-4-yl)phenol hydrobromide.

Applications in Research and Drug Development

The 4-hydroxyphenylpiperidine scaffold is a cornerstone in the design of biologically active molecules, particularly those targeting the central nervous system (CNS).

Caption: Role of 4-(Piperidin-4-yl)phenol as a versatile scaffold.

-

CNS Receptor Ligands: Research has demonstrated that N-substituted 4-(4-hydroxyphenyl)piperidines act as selective antagonists at the NR1A/2B subtype of the NMDA receptor.[4] This receptor subtype is implicated in various neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases. The parent compound serves as a key starting material for synthesizing analogues to explore the SAR of these antagonists.

-

Anticonvulsant Activity: Compounds derived from the 4-hydroxyphenylpiperidine core have shown potent anticonvulsant effects in animal models, such as the maximal electroshock-induced seizure (MES) model.[4] This highlights their potential for development as novel anti-epileptic drugs.

-

Building Block for Complex Molecules: The dual reactivity of the molecule allows it to be a versatile intermediate. The secondary amine can be functionalized through reductive amination, acylation, or alkylation, while the phenol group can be modified via etherification or used to direct electrophilic aromatic substitution. This flexibility is invaluable for creating diverse libraries of compounds for high-throughput screening.

Spectroscopic Characterization Profile

While specific spectra for this compound are not publicly available, a definitive structural confirmation can be achieved using a combination of NMR, IR, and mass spectrometry. The expected spectral characteristics are detailed below.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.

-

Phenolic Proton: A broad singlet, whose chemical shift is solvent-dependent, would appear for the -OH proton. In DMSO-d₆, this peak could be around 9-10 ppm.

-

Piperidine Protons: A series of multiplets would be observed in the aliphatic region (~1.5-3.5 ppm). The proton at the C4 position (methine proton) would be coupled to the adjacent methylene protons. The protons on carbons adjacent to the nitrogen (C2, C6) would appear further downfield compared to the other piperidine protons (C3, C5).

-

Ammonium Proton: A broad signal corresponding to the N-H₂⁺ proton would be present, with its chemical shift and appearance highly dependent on the solvent and water content.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the -OH group (C1') would be the most downfield (~150-160 ppm). The carbon attached to the piperidine ring (C4') would be around 130-140 ppm. The other four aromatic carbons would appear in the typical range of 115-130 ppm.

-

Piperidine Carbons: Signals for the five distinct piperidine carbons would be observed in the aliphatic region (~25-55 ppm). The carbons adjacent to the nitrogen (C2, C6) would be slightly downfield compared to the others.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A broad band in the 2400-3200 cm⁻¹ region, characteristic of the secondary ammonium salt (R₂NH₂⁺).

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region for the aryl C-O bond.

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) positive mode, the base peak would correspond to the cationic form of the molecule [M-Br]⁺, with a calculated m/z of 178.12 (for C₁₁H₁₆NO⁺). The isotopic pattern would not show the characteristic M/M+2 pattern of a bromine-containing species, as the bromide is a counter-ion and would not be observed in the positive ion spectrum.

Safety, Handling, and Storage

Proper handling of 4-(Piperidin-4-yl)phenol hydrobromide is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][5]

GHS Hazard Classification:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[5]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2]

References

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). p-(1-Piperazinyl)phenol dihydrobromide. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-piperidin-4-yl-phenol. Retrieved from [Link]

-

PubMed. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Retrieved from [Link]

-

PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

-

Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Hydroxyphenyl)piperidine. Retrieved from [Link]

Sources

- 1. 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3 | Benchchem [benchchem.com]

- 2. 1869912-48-0|4-(Piperidin-4-yl)phenol hydrobromide|BLD Pharm [bldpharm.com]

- 3. 4-(Piperidin-4-yl)phenol hydrobromide | 1869912-48-0 [sigmaaldrich.com]

- 4. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

Technical Guide: physicochemical Profile of CAS 1869912-48-0

The following technical guide details the physicochemical and synthetic profile of 4-(Piperidin-4-yl)phenol Hydrobromide (CAS 1869912-48-0).

4-(Piperidin-4-yl)phenol Hydrobromide: A Critical Pharmacophore Intermediate

Part 1: Executive Summary & Chemical Identity

CAS Number 1869912-48-0 corresponds to 4-(Piperidin-4-yl)phenol hydrobromide , a specialized salt form of the free base 4-(piperidin-4-yl)phenol (CAS 62614-84-0).

This compound serves as a high-value bifunctional building block in medicinal chemistry.[1] Its structure—comprising a basic piperidine ring linked to a phenolic moiety—acts as a versatile scaffold.[1] It is extensively employed in the synthesis of Androgen Receptor (AR) down-regulators (e.g., AZD3514), NMDA receptor antagonists , and SHP2 (PTPN11) inhibitors .[1] The phenol group often functions as a tyrosine mimic, making it essential for designing inhibitors of tyrosine phosphatases and kinases.[1]

Chemical Identity Table

| Property | Specification |

| Chemical Name | 4-(Piperidin-4-yl)phenol hydrobromide |

| Common Synonyms | 4-(4-Hydroxyphenyl)piperidine HBr; 4-Piperidin-4-yl-phenol hydrobromide |

| CAS Number | 1869912-48-0 |

| Free Base CAS | 62614-84-0 |

| Molecular Formula | C₁₁H₁₅NO[2][3][4][5][6][7][8] · HBr |

| Molecular Weight | 258.16 g/mol (Salt); 177.25 g/mol (Free Base) |

| SMILES | OC1=CC=C(C2CCNCC2)C=C1.Br |

| InChI Key | BSEWCHKPJQZHID-UHFFFAOYSA-N |

Part 2: Physicochemical Properties

The hydrobromide salt form is preferred in synthesis and storage due to its enhanced crystallinity and stability compared to the free base.[1]

2.1 Quantitative Physicochemical Data

| Property | Value / Description | Context & Relevance |

| Appearance | Off-white to pale beige solid | Crystalline powder form facilitates accurate weighing and handling. |

| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexane, Ether | The ionic HBr lattice confers high aqueous and polar organic solubility, ideal for nucleophilic substitution reactions in polar solvents. |

| Melting Point | >200 °C (Decomposition) | High lattice energy typical of hydrobromide salts; exact value depends on crystal habit and purity.[1] |

| pKa (Acidic) | ~10.0 (Phenolic -OH) | The phenol moiety is weakly acidic; deprotonation requires a base like K₂CO₃ or Cs₂CO₃.[1] |

| pKa (Basic) | ~11.0 (Piperidine -NH) | The secondary amine is highly basic.[1] In the HBr salt, this nitrogen is protonated ( |

| LogP | 0.45 (Predicted for Salt)1.6 (Free Base) | The salt is hydrophilic.[1] The free base has moderate lipophilicity, allowing it to penetrate hydrophobic pockets in proteins (e.g., AR, SHP2).[1] |

| Hygroscopicity | Moderate | HBr salts can be hygroscopic; storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent caking.[1] |

2.2 Structural Significance: Tyrosine Mimicry

The 4-hydroxyphenyl moiety tethered to a piperidine ring structurally mimics the side chain of Tyrosine .[1]

-

Mechanism : In drug design, this scaffold is often used to occupy the tyrosine-binding pockets of enzymes (like SHP2) or receptors.[1]

-

Synthetic Implication : The molecule offers two distinct vectors for diversification:

-

N-alkylation/acylation at the piperidine nitrogen.

-

O-alkylation/arylation at the phenolic oxygen.

-

Part 3: Synthetic Utility & Reaction Pathways

This section details the primary chemical transformations where CAS 1869912-48-0 is utilized.

3.1 Divergent Synthesis Workflow

The compound is a "linchpin" intermediate.[1] The following diagram illustrates its divergent utility in synthesizing distinct drug classes.

Caption: Divergent synthetic pathways utilizing 4-(Piperidin-4-yl)phenol HBr as a core scaffold for oncology and neurology targets.

3.2 Case Study: Synthesis of Androgen Receptor Down-regulators (AZD3514)

In the development of AZD3514 (a drug for castration-resistant prostate cancer), this intermediate is coupled with a chlorotriazolopyridazine core.[1]

-

Reaction Type : Nucleophilic Aromatic Substitution (

).[1] -

Protocol Insight : The piperidine nitrogen acts as the nucleophile.[1] The reaction typically requires a polar aprotic solvent (DMA/DMF) and a base (Triethylamine) to scavenge the HBr and drive the reaction.[1]

Part 4: Experimental Protocols

These protocols are designed for researchers using CAS 1869912-48-0 in hit-to-lead optimization.

4.1 Free Base Liberation (Standard Procedure)

Since the HBr salt is acidic, it must often be neutralized before use in nucleophilic reactions.[1]

-

Dissolution : Dissolve 1.0 eq of CAS 1869912-48-0 in minimal water.

-

Neutralization : Slowly add saturated

or -

Extraction : Extract 3x with Ethyl Acetate or DCM/Isopropanol (3:1).

-

Drying : Dry organic layer over

, filter, and concentrate in vacuo. -

Validation : Confirm by NMR (loss of HBr protons) or LCMS (MW 177.25).

4.2 Solubility Assay (Pre-formulation)

For biological assays, preparing a stock solution is critical.[1]

-

Concentration : 10 mM to 50 mM.[1]

-

Procedure : Weigh 2.58 mg of salt into a vial. Add 1.0 mL of DMSO.[1] Vortex for 30 seconds.[1] Sonicate if necessary.[1]

-

Stability : Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles as the phenol is oxidation-sensitive.

Part 5: Handling and Safety (E-E-A-T)

-

Signal Word : WARNING

-

Hazard Statements : H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][10]

-

Storage : Store at Room Temperature (20-25°C) in a tightly sealed container. The HBr salt is stable, but prolonged exposure to moist air can lead to deliquescence.[1]

-

Incompatibility : Strong oxidizing agents.[1] The phenolic ring is electron-rich and susceptible to oxidative degradation.[1]

References

-

Bradbury, R. H., et al. (2011).[1] "Discovery of AZD3514, a Small-Molecule Androgen Receptor Down-Regulator for the Treatment of Castration-Resistant Prostate Cancer." Journal of Medicinal Chemistry. (Describes the use of the scaffold in AZD3514 synthesis).

-

Mottram, C., et al. (2010).[1] "Triazolo[4,3-b]pyridazine derivatives and their uses for prostate cancer." World Intellectual Property Organization, WO2010092371A1.[1] (Details the

coupling of 4-(piperidin-4-yl)phenol). -

Butler, T. W., et al. (2000).[1] "3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1A/2B NMDA Receptor Subtype."[1][6] Journal of Medicinal Chemistry. (Demonstrates the pharmacophore's role in NMDA antagonism).[1]

-

PubChem Compound Summary . "4-(4-Hydroxyphenyl)piperidine."[1] National Center for Biotechnology Information.[1] (Physicochemical data source for the free base).[1]

Sources

- 1. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molcore.com [molcore.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 8. 4-(4-Hydroxyphenyl)-4-methyl-2-pentanone | C12H16O2 | CID 584539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP4175645A1 - Synthesis of molnupiravir by green chemistry - Google Patents [patents.google.com]

- 10. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Piperidin-4-yl)phenol hydrobromide molecular weight and formula

An In-Depth Technical Guide to 4-(Piperidin-4-yl)phenol Hydrobromide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-(Piperidin-4-yl)phenol hydrobromide is a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Structurally, it integrates a phenol ring with a piperidine moiety, a combination found in numerous biologically active molecules. This guide provides a comprehensive technical overview of its core molecular properties, outlines a validated synthetic pathway, discusses its critical role as a pharmacophore and versatile building block in drug discovery, and details essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the design and synthesis of novel therapeutic agents.

Core Molecular Profile

The fundamental identity and physicochemical properties of 4-(Piperidin-4-yl)phenol hydrobromide are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 4-(Piperidin-4-yl)phenol;hydrobromide | N/A |

| CAS Number | 1869912-48-0 | [1] |

| Molecular Formula | C₁₁H₁₆BrNO | [1][2] |

| Molecular Weight | 258.16 g/mol | [1] |

| InChIKey | BSEWCHKPJQZHID-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C(C=CC(=C1)O)C2CCNCC2.Br | [2] |

Table 2: Physicochemical Data

| Parameter | Value | Source(s) |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų (for parent molecule) | [2] |

| Hydrogen Bond Donors | 2 (for parent molecule) | [2] |

| Hydrogen Bond Acceptors | 2 (for parent molecule) | [2] |

Synthesis and Purification

The synthesis of 4-(Piperidin-4-yl)phenol hydrobromide is typically achieved in a two-stage process: first, the formation of the parent phenolic piperidine base, followed by its conversion to the hydrobromide salt.

Rationale for Synthetic Strategy

A highly efficient and versatile method for constructing the core scaffold is reductive amination. This strategy is favored in medicinal chemistry for its operational simplicity, high functional group tolerance, and the wide commercial availability of starting materials.[3] The reaction proceeds through an intermediate iminium ion, which is then reduced in situ. The choice of reducing agent is critical; modern reagents like sodium triacetoxyborohydride are preferred as they are mild, selective for the iminium ion, and safer to handle than alternatives like sodium cyanoborohydride.[3] The final salt formation is a straightforward acid-base reaction that enhances the compound's crystallinity and aqueous solubility, facilitating purification and handling.

Proposed Synthetic Workflow

The logical flow from commercially available precursors to the final hydrobromide salt is depicted below. This pathway ensures high yields and purity, essential for subsequent use in drug discovery programs.

Caption: Synthetic workflow for 4-(Piperidin-4-yl)phenol hydrobromide.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(Piperidin-4-yl)phenol (Free Base)

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (2.0 eq).

-

Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control the initial effervescence.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 2-4 hours.

-

Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10 to precipitate the free base. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(Piperidin-4-yl)phenol.

Stage 2: Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the purified 4-(Piperidin-4-yl)phenol free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Acidification: To the stirred solution, add a stoichiometric amount (1.0 eq) of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise.

-

Crystallization: The hydrobromide salt will typically precipitate upon addition of the acid or upon cooling the mixture. If precipitation is slow, it can be induced by the addition of a non-polar co-solvent like diethyl ether or by cooling to 0-4 °C.

-

Purification: Collect the crystalline solid by filtration, wash with a small amount of cold solvent or diethyl ether, and dry under vacuum to yield the final product, 4-(Piperidin-4-yl)phenol hydrobromide.

Applications in Medicinal Chemistry and Drug Development

The (hydroxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS).

The (Hydroxyphenyl)piperidine Pharmacophore

The N-substituted 4-(hydroxyphenyl)piperidine motif is a well-established pharmacophore for opioid receptor antagonists.[4] The phenolic hydroxyl group often acts as a critical hydrogen bond donor, mimicking the phenol of tyrosine in endogenous opioid peptides. The piperidine nitrogen serves as a key basic center and a point for substitution to modulate potency, selectivity, and pharmacokinetic properties.[4] Compounds built upon this core have been investigated for treating conditions such as obesity, postoperative ileus, depression, and substance abuse disorders.[4]

Role as a Chemical Building Block

4-(Piperidin-4-yl)phenol hydrobromide is an ideal starting material for generating compound libraries for structure-activity relationship (SAR) studies.[3] The secondary amine of the piperidine ring is a nucleophilic handle that allows for a wide range of chemical modifications, including:

-

N-Alkylation: Introduction of various alkyl and arylalkyl groups.

-

N-Acylation: Formation of amides to probe interactions with target proteins.

-

Reductive Amination: Reaction with aldehydes and ketones to introduce diverse side chains.

This versatility enables chemists to systematically fine-tune the molecule's properties—such as lipophilicity, polarity, and steric bulk—to optimize biological activity and drug-like properties.[3]

Potential Therapeutic Targets and Applications

The flexibility of the 4-(Piperidin-4-yl)phenol scaffold allows for its adaptation to target a range of receptors and transporters beyond the opioid system. By modifying the substituents on the piperidine nitrogen, researchers can direct the molecule's activity towards various therapeutic areas.

Sources

- 1. 4-(Piperidin-4-yl)phenol hydrobromide | 1869912-48-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3 | Benchchem [benchchem.com]

- 4. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

potential research applications for 4-(Piperidin-4-yl)phenol hydrobromide

A Privileged Scaffold for GluN2B-Selective NMDA Modulation and Sigma Receptor Targeting

Executive Summary

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 97541-69-2 for HBr salt; 83949-32-0 for free base) represents a "privileged structure" in medicinal chemistry. It serves as the pharmacophoric anchor for a class of neuroactive agents targeting the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors and Sigma-1 receptors . Unlike non-selective NMDA antagonists (e.g., ketamine, PCP) that block the ion channel pore and cause psychotomimetic side effects, ligands derived from this scaffold bind to the allosteric amino-terminal domain (ATD), offering a safer therapeutic profile for stroke, neuropathic pain, and depression.

This guide details the structural utility, synthetic application, and pharmacological mechanisms of this scaffold, designed for researchers optimizing allosteric modulators.

Structural Analysis & Pharmacophore Properties[1][2]

The molecule consists of a semi-rigid piperidine ring directly linked at the C4 position to a phenol. This architecture mimics the "right-hand" segment of the classic GluN2B antagonist Ifenprodil .

| Feature | Chemical Function | Pharmacological Role |

| Phenolic Hydroxyl | H-bond Donor/Acceptor | Critical for H-bonding with GluN2B-Gln110 and GluN1-Ser132 in the receptor interface. |

| Secondary Amine | Nucleophile / Basic Center | Protonated at physiological pH (pKa ~11). Forms a salt bridge with GluN2B-Asp104 . |

| Piperidine Ring | Hydrophobic Spacer | Positions the amine and phenol in the correct spatial orientation (approx. 6–7 Å separation). |

| Hydrobromide Salt | Counter-ion | Enhances crystallinity and water solubility compared to the free base, facilitating stock solution preparation. |

Expert Insight: In structure-activity relationship (SAR) studies, removing the phenolic hydroxyl often results in a >50-fold loss of affinity for the GluN2B subunit, confirming its role as a primary anchor point in the binding pocket.

Primary Application: Synthesis of GluN2B-Selective Antagonists

The most prevalent research application of 4-(Piperidin-4-yl)phenol is as the nucleophilic building block for synthesizing Ifenprodil analogs (e.g., Ro 25-6981, Traxoprodil). The strategy involves linking this scaffold to a hydrophobic "tail" (often a benzyl or phenoxyalkyl group) via the piperidine nitrogen.

Mechanistic Pathway

The resulting ligands function as Negative Allosteric Modulators (NAMs) . They bind at the interface between the GluN1 and GluN2B subunits (the "clamshell" region), stabilizing the receptor in a closed, non-conducting conformation.

Caption: Synthesis and mechanistic pathway of 4-(Piperidin-4-yl)phenol derivatives acting as GluN2B negative allosteric modulators.

Experimental Protocol: N-Alkylation for Ligand Generation

Objective: To functionalize the secondary amine of 4-(Piperidin-4-yl)phenol hydrobromide with a 4-methylbenzyl moiety (mimicking the Ro 25-6981 tail) without protecting the phenol.

Rationale: Although the phenol is acidic, the secondary amine is significantly more nucleophilic. By using a mild base and controlling stoichiometry, chemoselective N-alkylation is achieved without O-alkylation, avoiding tedious protection/deprotection steps.

Materials

-

Substrate: 4-(Piperidin-4-yl)phenol hydrobromide (1.0 eq)

-

Electrophile: 4-Methylbenzyl bromide (1.1 eq)

-

Base: Potassium Carbonate (

), anhydrous (3.0 eq) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(Piperidin-4-yl)phenol HBr (1 mmol) in anhydrous ACN (10 mL).

-

Activation: Add

(3 mmol) to the suspension. Stir at room temperature for 15 minutes to neutralize the HBr salt and liberate the free amine.-

Note: The solution may not become fully homogeneous; this is normal.

-

-

Addition: Dropwise add 4-methylbenzyl bromide (1.1 mmol) dissolved in 2 mL ACN.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (low Rf) should disappear, replaced by a higher Rf product. Stain with Ninhydrin (amine) or Phosphomolybdic Acid (PMA).

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad amine proton signal. The benzylic

protons of the new group should appear as a singlet around

Emerging Applications: Sigma Receptors & PROTACs

Beyond NMDA receptors, this scaffold is gaining traction in oncology and protein degradation.

Sigma-1 Receptor Targeting

The Sigma-1 receptor is a chaperone protein often upregulated in cancer cells (e.g., breast, melanoma). 4-phenylpiperidines possess high affinity for Sigma-1.

-

Application: Researchers use 4-(Piperidin-4-yl)phenol to synthesize radiotracers (e.g., iodinated benzamide derivatives) for SPECT/PET imaging of tumors.

-

Mechanism: The basic nitrogen binds to the aspartate residue in the Sigma-1 binding pocket, while the phenol interacts with hydrophobic regions.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the piperidine ring serves as a rigid, solvent-exposed connector.

-

Design: The phenol can be etherified to attach an E3 ligase ligand (like Von Hippel-Lindau ligands), while the amine is connected to the target protein warhead.

Caption: Divergent synthetic utility of the scaffold in oncology (Sigma-1) and biotechnology (PROTACs).

Handling and Stability Data

-

Storage: Store the HBr salt at room temperature, desiccated. It is hygroscopic.

-

Solubility:

-

Water: Moderate (heating may be required).

-

DMSO: High (>50 mg/mL).

-

Methanol: High.[1]

-

-

Stability: The phenol is susceptible to oxidation over long periods if exposed to light/air (turning pink/brown). Store in amber vials.

References

-

Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link

-

Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[2] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

-

Chenard, B. L., et al. (1991). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses." Journal of Medicinal Chemistry. Link

-

Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research. Link

-

Karakas, E., et al. (2011). "Crystal structure of a heterotetrameric NMDA receptor ion channel." Science. Link

Sources

- 1. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 4-(Piperidin-4-yl)phenol hydrobromide

[1]

Executive Summary & Chemical Profile

Target Audience: Synthetic Chemists, Process Engineers, and HSE Officers.[1]

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 1869912-48-0) is a bifunctional building block utilized primarily in the synthesis of GPCR ligands, opioids, and antihistamines.[1] Its structure combines a phenolic hydroxyl group with a secondary amine (piperidine), stabilized as a hydrobromide salt.[1]

This guide moves beyond standard SDS data to address the specific handling challenges posed by this compound's dual chemical nature: the systemic toxicity potential of the phenol moiety and the irritant/hygroscopic nature of the hydrobromide salt.[1]

Physicochemical Specifications

| Property | Specification | Operational Implication |

| CAS Number | 1869912-48-0 | Unique identifier for inventory tracking.[1] |

| Formula | C₁₁H₁₆BrNO | Molecular Weight: 258.15 g/mol .[2][3] |

| Physical State | Solid (Crystalline Powder) | Risk of dust generation during weighing.[1] |

| Solubility | Soluble in DMSO, Methanol, Water | High solubility facilitates rapid skin absorption if solubilized. |

| Acidity/Basicity | Amphoteric Salt | Contains acidic HBr and basic amine; potential for hydrolysis. |

| Hygroscopicity | High | Critical: Must be stored under inert gas (Argon/N₂) to prevent degradation and "caking." |

Hazard Identification & Mechanistic Toxicology

Why is this compound hazardous? Understanding the mechanism drives better safety decisions.[1]

The "Dual-Threat" Mechanism

While standard GHS classification labels this compound as an Irritant , its chemical structure suggests deeper risks that researchers must mitigate:

-

The Phenolic Moiety (Systemic Risk):

-

Phenols are lipophilic and can penetrate the stratum corneum.[1] Once absorbed, they can uncouple oxidative phosphorylation and cause protein denaturation.[1]

-

Risk: While the salt form reduces volatility and immediate skin absorption compared to pure phenol, solubilized forms (e.g., in DMSO) restore this transdermal threat.[1]

-

-

The Hydrobromide Salt (Corrosive/Irritant Risk):

GHS Classification (Verified)[1]

-

Acute Toxicity, Oral: Category 4 (H302) - Harmful if swallowed.[1][3]

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][3][4]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][3]

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][3]

Hierarchy of Controls & Risk Management

Engineering Controls (Primary Defense)

-

Powder Handling: All weighing of the solid must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

-

Static Control: Hydrobromide salts are prone to static charge.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" that could bypass sash protection.[1]

Personal Protective Equipment (PPE) Selection[1]

-

Gloves (Critical Decision):

-

Standard Use:Nitrile (Double-gloved, min 0.11 mm). Adequate for solid handling.[1]

-

Solution Handling (DMSO/Methanol):Butyl Rubber or Viton.

-

Reasoning: Phenolic compounds can permeate thin nitrile gloves rapidly when in solution.[1] If the compound is dissolved in a carrier solvent like DMSO, the permeation rate increases drastically.[1]

-

-

Respiratory: If working outside a hood (not recommended), a full-face respirator with P100 (HEPA) and Acid Gas (AG) cartridges is required due to the HBr potential.[1]

Visualization: Safety Decision Matrix

The following diagram outlines the decision logic for handling this compound based on its state (Solid vs. Solution).

Caption: Decision matrix for PPE and engineering controls based on the physical state of the compound.

Validated Handling Protocols

Weighing & Transfer

-

Preparation: Place a disposable balance draft shield or "boat" inside the fume hood.[1]

-

Static Mitigation: Briefly pass an anti-static gun over the container before opening.[1] This prevents the fine hydrobromide powder from adhering to the threads of the cap, which is a common source of glove contamination.[1]

-

Transfer: Use a chemically resistant spatula (PTFE-coated).[1] Avoid metal spatulas if the coating is scratched, as HBr salts can corrode steel over time.[1]

-

Decontamination: Immediately wipe the balance area with a moist paper towel (water) followed by an ethanol wipe.[1] Why? Water solubilizes the salt effectively; ethanol alone might smear it.[1]

Reaction Setup (Inert Atmosphere)

Due to the oxidation potential of the phenol group and hygroscopicity of the HBr salt:

-

Purge: Flasks must be flame-dried or oven-dried and purged with Argon or Nitrogen.[1]

-

Addition: Add the solid against a counter-flow of inert gas.[1]

-

Solvent Choice: If using DMSO, ensure it is anhydrous.[1] Water in DMSO will accelerate the hydrolysis of the salt and potentially affect yield.[1]

Storage[4][5]

Emergency Response & First Aid

Exposure Scenarios

| Scenario | Immediate Action | Mechanistic Rationale |

| Eye Contact | Rinse for 15 minutes lifting eyelids. Consult ophthalmologist. | HBr hydrolysis causes rapid pH drop on the corneal surface.[1] |

| Skin Contact | Wash with copious soap and water.[1][3][4] Do not use ethanol. | Ethanol enhances skin penetration of phenolic compounds.[1] Water dilutes the salt and acid.[1] |

| Inhalation | Move to fresh air.[1][3][4][5][6][7][8] If breathing is difficult, oxygen.[1] | Salt dust causes physical and chemical irritation of alveoli.[1] |

Spills

References

-

Angene Chemical. (2025).[1][3][4][7] Safety Data Sheet: 4-(Piperidin-4-yl)phenol hydrobromide (CAS 1869912-48-0). Retrieved from

-

National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary: 4-(Piperidin-4-ylmethyl)phenol hydrochloride (Analogous Structure).[1] Retrieved from [1]

-

Sigma-Aldrich. (2025).[1][4] Product Specification: 4-(Piperidin-4-yl)phenol hydrobromide. Retrieved from [1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Phenol: Systemic Toxicity and Safe Handling. Retrieved from [1]

Sources

- 1. 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. angenechemical.com [angenechemical.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

4-(Piperidin-4-yl)phenol Hydrobromide: An In-Depth Technical Guide to its Putative Mechanism of Action in Biological Systems

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. 4-(Piperidin-4-yl)phenol, as a member of this class, presents a compelling profile for investigation in drug discovery and development. While direct, comprehensive studies on the hydrobromide salt of this specific molecule are limited in publicly accessible literature, a robust body of research on structurally analogous compounds provides a strong foundation for predicting its likely mechanisms of action. This technical guide synthesizes the available evidence to propose putative biological targets and signaling pathways for 4-(Piperidin-4-yl)phenol hydrobromide, offering a roadmap for researchers and drug development professionals. We will delve into the potential interactions with key central nervous system (CNS) receptors and transporters, and outline experimental protocols to elucidate its precise pharmacological profile.

Introduction: The 4-Phenylpiperidine Scaffold as a "Privileged" Pharmacophore

The 4-phenylpiperidine motif is a recurring structural element in a multitude of clinically significant drugs, particularly those targeting the central nervous system. Its rigid cyclic structure, combined with the aromatic ring, provides a specific three-dimensional arrangement of pharmacophoric features—hydrophobic, aromatic, and a basic nitrogen atom—that facilitates high-affinity binding to various receptors and transporters. The phenolic hydroxyl group in 4-(Piperidin-4-yl)phenol introduces an additional critical feature: a hydrogen bond donor and acceptor, which can significantly influence target binding and selectivity.

This guide will explore the probable mechanisms of action of 4-(Piperidin-4-yl)phenol hydrobromide by examining the established pharmacology of its structural relatives. The primary focus will be on its potential as a modulator of monoamine transporters and as a ligand for opioid, dopamine, and sigma receptors.

Putative Mechanisms of Action

Based on the pharmacology of structurally related compounds, the mechanism of action of 4-(Piperidin-4-yl)phenol hydrobromide is likely to involve one or more of the following pathways:

Monoamine Reuptake Inhibition

A significant number of 4-phenylpiperidine derivatives exhibit potent inhibitory activity at monoamine transporters, specifically those for serotonin (SERT) and norepinephrine (NET).

-

Causality of Experimental Choice : The structural similarity of 4-(Piperidin-4-yl)phenol to known monoamine reuptake inhibitors makes these transporters primary targets for investigation. The presence of the phenol group may confer selectivity towards either SERT or NET.

-

Signaling Pathway : By inhibiting SERT and/or NET, 4-(Piperidin-4-yl)phenol would increase the synaptic concentration of serotonin and/or norepinephrine, leading to enhanced neurotransmission. This is a well-established mechanism for antidepressant and anxiolytic drugs.

Caption: Putative mechanism via monoamine transporter inhibition.

Opioid Receptor Modulation

The 4-phenylpiperidine core is famously present in the potent opioid analgesic meperidine and its congeners. Therefore, an interaction with opioid receptors, particularly the mu (µ) and delta (δ) subtypes, is a strong possibility.

-

Causality of Experimental Choice : The established affinity of the 4-phenylpiperidine scaffold for opioid receptors necessitates the evaluation of 4-(Piperidin-4-yl)phenol's binding and functional activity at these targets.

-

Signaling Pathway : If acting as an agonist, 4-(Piperidin-4-yl)phenol would activate G-protein coupled opioid receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels. This would result in analgesic and other opioid-mediated effects.

Caption: State-dependent activity at the dopamine D2 receptor.

Sigma (σ) Receptor Binding

N-n-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP), another structural analog, is a known mixed sigma σ1 and σ2 receptor agonist. This highlights the potential for 4-(Piperidin-4-yl)phenol to interact with these unique intracellular proteins.

-

Causality of Experimental Choice : The established sigma receptor activity of similar phenylpiperidine structures warrants investigation into the binding affinity of 4-(Piperidin-4-yl)phenol at σ1 and σ2 receptors.

-

Signaling Pathway : Sigma receptors are ligand-gated molecular chaperones that modulate a variety of signaling pathways, including calcium signaling, ion channel function, and neurotransmitter release. Agonism at these receptors could lead to neuroprotective or cognitive-enhancing effects.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 4-(Piperidin-4-yl)phenol hydrobromide, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive pharmacological characterization.

Receptor and Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of 4-(Piperidin-4-yl)phenol hydrobromide for a panel of CNS targets.

Methodology:

-

Target Panel Selection: A comprehensive panel of receptors and transporters should be screened, with a primary focus on:

-

Monoamine Transporters: SERT, NET, DAT

-

Opioid Receptors: µ, δ, κ

-

Dopamine Receptors: D1, D2, D3, D4, D5

-

Sigma Receptors: σ1, σ2

-

-

Radioligand Displacement Assay:

-

Prepare cell membranes or recombinant proteins expressing the target of interest.

-

Incubate the membranes/proteins with a specific radioligand for the target at a concentration near its Kd.

-

Add increasing concentrations of 4-(Piperidin-4-yl)phenol hydrobromide.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation:

-

Run a parallel assay with a known reference compound for each target to ensure assay validity.

-

Perform saturation binding experiments with the radioligand to confirm its Kd value.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, partial agonist, inverse agonist) of 4-(Piperidin-4-yl)phenol hydrobromide at the targets identified in the binding assays.

Methodology (Example for a G-protein coupled receptor):

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Second Messenger Assay (e.g., cAMP measurement):

-

Pre-treat the cells with 4-(Piperidin-4-yl)phenol hydrobromide at various concentrations.

-

Stimulate the cells with a known agonist for the receptor.

-

Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Agonist mode: Plot cAMP levels against the log concentration of 4-(Piperidin-4-yl)phenol hydrobromide to determine the EC50 and Emax.

-

Antagonist mode: Plot the response to a fixed concentration of agonist against the log concentration of 4-(Piperidin-4-yl)phenol hydrobromide to determine the IC50 and calculate the pA2 value.

-

Self-Validation:

-

Include positive and negative controls (known agonist and antagonist) in each experiment.

-

Ensure that the observed effects are dose-dependent.

In Vitro and Ex Vivo Neurotransmitter Release Assays

Objective: To assess the effect of 4-(Piperidin-4-yl)phenol hydrobromide on neurotransmitter release and reuptake in neuronal preparations.

Methodology (Synaptosome Preparation and Neurotransmitter Uptake):

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

-

Neurotransmitter Uptake Assay:

-

Pre-incubate synaptosomes with 4-(Piperidin-4-yl)phenol hydrobromide.

-

Add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

-

After a short incubation, terminate the uptake by rapid filtration.

-

Measure the radioactivity in the synaptosomes.

-

-

Data Analysis:

-

Calculate the percentage inhibition of neurotransmitter uptake at different concentrations of the compound.

-

Determine the IC50 for uptake inhibition.

-

Self-Validation:

-

Use a known reuptake inhibitor as a positive control (e.g., fluoxetine for serotonin).

-

Confirm the viability of the synaptosomes.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the proposed experiments to characterize the pharmacological profile of 4-(Piperidin-4-yl)phenol hydrobromide.

| Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

| SERT | 25 | Reuptake Inhibitor | 40 (IC50) |

| NET | 150 | Reuptake Inhibitor | 200 (IC50) |

| µ-Opioid Receptor | 80 | Partial Agonist | 120 (EC50) |

| Dopamine D2 Receptor | 250 | Antagonist | 300 (IC50) |

| σ1 Receptor | 50 | Agonist | 90 (EC50) |

Conclusion

While the precise mechanism of action of 4-(Piperidin-4-yl)phenol hydrobromide remains to be definitively elucidated, its structural features strongly suggest a multifactorial pharmacological profile. The most probable targets include monoamine transporters (SERT and NET), opioid receptors, dopamine D2 receptors, and sigma receptors. The experimental framework provided in this guide offers a comprehensive and self-validating approach to systematically investigate these potential mechanisms. The insights gained from such studies will be invaluable for guiding the future development of 4-(Piperidin-4-yl)phenol hydrobromide and its analogs as potential therapeutic agents for a range of neurological and psychiatric disorders.

References

Due to the lack of specific literature on 4-(Piperidin-4-yl)phenol hydrobromide's mechanism of action, the following references provide context on the pharmacology of the 4-phenylpiperidine scaffold and related compounds.

-

Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

-

Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) Source: PubMed URL: [Link]

-

Title: 3-PPP Source: Wikipedia URL: [Link]

-

Title: 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake Source: PubMed URL: [Link]

-

Title: Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships Source: PubMed URL: [Link]

An In-depth Technical Guide on the Physical Appearance and Stability of 4-(Piperidin-4-yl)phenol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yl)phenol hydrobromide is a key chemical intermediate whose physicochemical properties are paramount to its application in pharmaceutical development. This guide provides a comprehensive analysis of its physical appearance, structural characteristics, and stability profile. We delve into the causality behind its properties, offering field-proven insights into its handling, characterization, and potential degradation pathways. This document is structured to serve as a practical reference for scientists, outlining detailed protocols for stability assessment and robust analytical methodologies.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its incorporation into molecular structures often enhances druggability by improving pharmacokinetic properties and metabolic stability.[1] 4-(Piperidin-4-yl)phenol, as a bifunctional molecule containing both a basic piperidine ring and an acidic phenol group, is a versatile building block. The hydrobromide salt form is frequently utilized to improve solubility, crystallinity, and overall handling characteristics compared to the freebase.

Understanding the physical and chemical stability of 4-(Piperidin-4-yl)phenol hydrobromide is a critical-to-quality attribute in the drug development process. Instability can lead to the formation of impurities, loss of potency, and potential safety concerns. This guide provides a foundational understanding of its core properties and a framework for its rigorous evaluation.

Physicochemical Characterization

A thorough characterization of the physical and chemical properties of 4-(Piperidin-4-yl)phenol hydrobromide is the first step in its assessment for drug development.

Physical Appearance and Morphology

Based on supplier data and the nature of similar hydrobromide salts, 4-(Piperidin-4-yl)phenol hydrobromide is typically a solid.[2] The color can range from white to off-white or pale yellow. The morphology is generally crystalline, which is advantageous for purification and handling. It is recommended to perform microscopic analysis and X-ray Powder Diffraction (XRPD) to confirm the crystalline nature and identify the specific polymorphic form.

| Property | Typical Value/Description | Source |

| Physical Form | Solid | [2] |

| Color | White to off-white/pale yellow | Inferred from typical phenolic compounds |

| Purity | ≥97-98% | [2][3][4] |

| Molecular Formula | C₁₁H₁₆BrNO | [2][3] |

| Molecular Weight | 258.16 g/mol | [2] |

Solubility Profile

The hydrobromide salt form is expected to exhibit enhanced aqueous solubility compared to the freebase, particularly in acidic to neutral pH ranges, due to the protonation of the piperidine nitrogen. A comprehensive solubility assessment should be conducted across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

Rationale for Experimental Choice: Understanding the pH-solubility profile is crucial for predicting in vivo dissolution and absorption, and for developing suitable formulations.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties.

-

DSC: Can be used to determine the melting point and identify any polymorphic transitions. A sharp endotherm is indicative of a crystalline solid.

-

TGA: Provides information on thermal stability and the presence of residual solvents or water.

Chemical Stability Profile

The chemical stability of 4-(Piperidin-4-yl)phenol hydrobromide is influenced by its two primary functional groups: the phenol ring and the piperidine ring.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing stable formulations and establishing appropriate storage conditions. The primary sites for degradation are the phenol and the piperidine ring.[5]

-

Oxidation of the Phenol Ring: Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions. This can lead to the formation of colored quinone-type impurities. The hydroxyl group on the phenol ring is an activating group, making it susceptible to electrophilic substitution.[6]

-

Oxidation of the Piperidine Ring: The secondary amine of the piperidine ring is also susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[5]

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[5]

Caption: Potential degradation pathways for 4-(Piperidin-4-yl)phenol hydrobromide.

Solid-State Stability

The stability of the compound in its solid form is critical for shelf-life determination. Key aspects to investigate include:

-

Hygroscopicity: The propensity of the hydrobromide salt to absorb atmospheric moisture should be evaluated. Significant water uptake can lead to physical changes (e.g., deliquescence) and may accelerate chemical degradation.

-

Polymorphism: The existence of different crystalline forms (polymorphs) should be investigated, as they can have different stabilities, solubilities, and bioavailability.

Recommended Methodologies for Stability Assessment

A forced degradation study is a systematic way to investigate the inherent stability of a drug substance by subjecting it to stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of 4-(Piperidin-4-yl)phenol hydrobromide in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Trustworthiness of the Protocol: This protocol is based on ICH (International Council for Harmonisation) guidelines for stability testing and is a standard industry practice for assessing drug substance stability.

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | Start with a low percentage of B, and gradually increase. | To ensure elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at a suitable wavelength (e.g., 220 nm and 275 nm) and Mass Spectrometry (MS) | UV for quantification and MS for identification of degradants. |

| Column Temperature | 30°C | For reproducible retention times. |

Handling and Storage Recommendations

Based on the chemical nature of 4-(Piperidin-4-yl)phenol hydrobromide, the following handling and storage conditions are recommended to ensure its long-term stability:

-

Storage Temperature: Store in a cool, dark place. Room temperature in an inert atmosphere is also suggested.[2]

-

Protection from Light: Store in light-resistant containers to prevent photodegradation.

-

Inert Atmosphere: For long-term storage, blanketing with an inert gas like nitrogen or argon can prevent oxidation.[2]

-

Moisture Control: Store in a well-sealed container in a dry environment to prevent moisture uptake.

Conclusion

4-(Piperidin-4-yl)phenol hydrobromide is a valuable chemical entity with a stability profile that must be well-understood for its successful application in pharmaceutical research and development. Its susceptibility to oxidation, particularly at the phenol moiety, is a key consideration. A comprehensive characterization using a suite of analytical techniques, coupled with systematic forced degradation studies, is imperative. The methodologies and insights provided in this guide offer a robust framework for researchers to ensure the quality, purity, and stability of this important compound, thereby de-risking downstream development activities.

References

- Benchchem. (n.d.). 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3.

- Deshpande, A. D., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Taibah University Medical Sciences, 16(4), 543-552.

- Krasowska, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116399.

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]

- Rocchetti, G., et al. (2023).

- Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.

- Chitra, V., et al. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review.

-

ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

- Kalt, W., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1787.

-

Survival Technologies. (n.d.). 4-(PIPERIDIN-4-YL)PHENOL HYDROBROMIDE. Retrieved from [Link]

- Materska, M. (2012). EVALUATION OF THE LIPOPHILICITY AND STABILITY OF PHENOLIC COMPOUNDS IN HERBAL EXTRACTS. Acta Scientiarum Polonorum Technologia Alimentaria, 11(1), 55-62.

-

International Journal of ChemTech Research. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

- Carlsen, L., et al. (2015). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 119(28), 7729–7737.

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

-

hohPublica. (2023). Stability of phenolic compounds, antioxidant activity and color parameters in colored-flesh potato chips. Retrieved from [Link]

- Gómez-Alonso, S., et al. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 8(11), 520.

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

-

Sobekbio. (n.d.). 4-(Piperidin-4-yl)phenol hydrobromide AG00I1UA. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Piperidin-4-yl)phenol hydrobromide | 1869912-48-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(Piperidin-4-yl)phenol hydrobromide [mail.sobekbio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3 | Benchchem [benchchem.com]

Technical Guide: The Hydrobromide Salt of 4-(Piperidin-4-yl)phenol

Executive Summary

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 1869912-48-0) is a critical pharmacophore and synthetic intermediate in medicinal chemistry. Structurally, it consists of a secondary amine (piperidine) attached at the 4-position to a phenol ring, stabilized as a hydrobromide salt. This specific salt form is often the direct result of ether cleavage (demethylation) using hydrobromic acid, a common industrial route for generating the phenol moiety from anisole precursors.

This guide details the chemical utility of this scaffold, specifically its role as a "privileged structure" in the design of NR2B-selective NMDA receptor antagonists (e.g., Ifenprodil derivatives) and opioid ligands. It provides validated protocols for its synthesis, purification, and handling, emphasizing the practical advantages of the hydrobromide salt in solid-state processing.

Part 1: Chemical Identity & Structural Significance

The molecule represents a classic pharmacophore —a spatial arrangement of atoms that ensures optimal binding to a biological target.

Structural Analysis

-

The Phenol (H-Bond Donor/Acceptor): Acts as a crucial anchor point in protein active sites, often mimicking tyrosine residues or interacting with serine/threonine pockets.

-

The Piperidine (Basic Center): At physiological pH, the secondary amine is protonated. This cationic center is essential for ionic bonding with aspartate or glutamate residues in GPCRs and ion channels.

-

The Hydrobromide Counterion: Unlike the hydrochloride salt, the hydrobromide salt often exhibits distinct solubility profiles and higher density. Crucially, its presence usually indicates the synthetic history of the molecule (i.e., synthesis via HBr-mediated demethylation).

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 4-(Piperidin-4-yl)phenol hydrobromide | |

| CAS Number | 1869912-48-0 | HBr salt specific |

| Molecular Formula | C₁₁H₁₆BrNO | |

| Molecular Weight | 258.16 g/mol | |

| Appearance | Off-white to beige crystalline solid | Color depends on oxidation state of phenol |

| Solubility | High: Water, MeOH, DMSOLow: Et₂O, Hexanes, DCM | Polar salt character |

| pKa (est) | ~9.8 (Phenol), ~10.8 (Amine) | Zwitterionic character in neutral solution |

Part 2: Synthetic Pathways & "The HBr Advantage"

While 4-(piperidin-4-yl)phenol can be synthesized via the hydrogenation of 4-(4-hydroxyphenyl)pyridine, the hydrobromide salt is most elegantly accessed through the demethylation of 4-(4-methoxyphenyl)piperidine. This route is preferred in process chemistry because it combines deprotection and salt formation into a single step.

The Demethylation Route (Primary HBr Pathway)

In this workflow, concentrated hydrobromic acid (48% aq.) acts as both the reagent for cleaving the methyl ether and the source of the counterion.

Figure 1: The direct conversion of the methoxy-precursor to the target HBr salt. This "one-pot" efficiency avoids the need for a separate salt formation step.

Mechanism & Causality

-

Protonation: The ether oxygen is protonated by the strong acid, creating a good leaving group.

-

Nucleophilic Attack: The bromide ion (Br⁻) is a strong nucleophile. It attacks the methyl group (Sn2 mechanism), cleaving the C-O bond.

-

Crystallization: Upon cooling, the product crystallizes directly as the hydrobromide salt due to the high lattice energy provided by the bromide ion.

Part 3: Applications in Medicinal Chemistry[2][3][4][5]

This scaffold is a "privileged structure," meaning it is capable of binding to multiple unrelated receptor targets with high affinity.

NMDA Receptor Antagonists (NR2B Selective)

The 4-substituted piperidine moiety is the structural core of Ifenprodil and Ro 25-6981 .[1] These compounds are allosteric modulators of the NMDA receptor, specifically targeting the GluN2B subunit.

-

Role of the Scaffold: The phenol group interacts with the GluN2B amino-terminal domain (ATD), while the piperidine nitrogen forms a salt bridge within the binding pocket.

-

Therapeutic Potential: Treatment of neuropathic pain, Parkinson's disease, and depression.

Opioid Receptor Ligands

The structure bears a resemblance to the 4-phenylpiperidine class of opioids (e.g., Meperidine/Pethidine). Modifications to the piperidine nitrogen (N-alkylation) can shift selectivity between Mu, Delta, and Kappa opioid receptors.

Drug Design Workflow

Figure 2: Divergent synthesis strategies starting from the piperidine-phenol core.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Demethylation and Isolation of 4-(Piperidin-4-yl)phenol HBr

Objective: Synthesis of high-purity hydrobromide salt from 4-(4-methoxyphenyl)piperidine.

Reagents:

-

4-(4-methoxyphenyl)piperidine (1.0 eq)

-

Hydrobromic acid, 48% aqueous (10.0 eq)

-

Ethanol (for recrystallization)[2]

-

Diethyl ether (for washing)[3]